1-(Adamantan-1-YL)-4-{4-[(4-bromo-1H-pyrazol-1-YL)methyl]benzoyl}piperazine
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Overview
Description
1-(Adamantan-1-YL)-4-{4-[(4-bromo-1H-pyrazol-1-YL)methyl]benzoyl}piperazine is a complex organic compound that features a unique structure combining adamantane, pyrazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-YL)-4-{4-[(4-bromo-1H-pyrazol-1-YL)methyl]benzoyl}piperazine typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through the reaction of 1-bromoadamantane with appropriate nucleophiles under mild conditions.
Pyrazole Synthesis: The pyrazole ring can be synthesized through radical addition followed by intramolecular cyclization.
Coupling Reactions: The final step involves coupling the adamantane and pyrazole derivatives with piperazine under suitable conditions, often using catalysts and solvents like anhydrous DMF.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-YL)-4-{4-[(4-bromo-1H-pyrazol-1-YL)methyl]benzoyl}piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the adamantane and pyrazole moieties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives .
Scientific Research Applications
1-(Adamantan-1-YL)-4-{4-[(4-bromo-1H-pyrazol-1-YL)methyl]benzoyl}piperazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of enzymes like soluble epoxide hydrolase (sEH) and protein kinases.
Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in the development of advanced materials.
Biological Studies: Its interactions with various biological targets can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-YL)-4-{4-[(4-bromo-1H-pyrazol-1-YL)methyl]benzoyl}piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)-3-[(2-bromo-4-methylphenyl)amino]-4-(3,4-dimethylphenyl)-1H-pyrrole-2,5-dione: This compound shares the adamantane and bromopyrazole moieties but differs in its overall structure and properties.
N-(adamantan-1-yl)amides: These compounds also contain the adamantane moiety and are synthesized through similar methods.
Uniqueness
1-(Adamantan-1-YL)-4-{4-[(4-bromo-1H-pyrazol-1-YL)methyl]benzoyl}piperazine is unique due to its combination of adamantane, pyrazole, and piperazine moieties, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C25H31BrN4O |
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Molecular Weight |
483.4 g/mol |
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]methanone |
InChI |
InChI=1S/C25H31BrN4O/c26-23-15-27-30(17-23)16-18-1-3-22(4-2-18)24(31)28-5-7-29(8-6-28)25-12-19-9-20(13-25)11-21(10-19)14-25/h1-4,15,17,19-21H,5-14,16H2 |
InChI Key |
LLDPGPXFFSDOGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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